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molecular formula C6H6BrN B015001 3-Bromo-4-methylpyridine CAS No. 3430-22-6

3-Bromo-4-methylpyridine

Cat. No. B015001
M. Wt: 172.02 g/mol
InChI Key: GSQZOLXWFQQJHJ-UHFFFAOYSA-N
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Patent
US05294610

Procedure details

12.9 g (75 mmole) of 3-bromo-4-picoline was added to a purple solution of 23.7 g (0.15 mole) of potassium permanganate in 600 mL of water. This mixture was vigorously stirred 36 hrs. at 45° C. The resulting black solid was filtered and washed with 4×50 mL of hot water. The filtrate was concentrated to ~50 mL. A viscous liquid with black solid resulted. This was filtered through celite, which was washed with 3×20 mL of water. 150 mL of ice cold 2N hydrochloric acid was added. The resulting voluminous white precipitate was filtered and the solid was dried in vacuo to give 3-bromoisonicotinic acid as white powder.
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[CH3:8].[Mn]([O-])(=O)(=O)=[O:10].[K+].[OH2:15]>>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[C:8]([OH:10])=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
12.9 g
Type
reactant
Smiles
BrC=1C=NC=CC1C
Name
Quantity
23.7 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
600 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 45° C
FILTRATION
Type
FILTRATION
Details
The resulting black solid was filtered
WASH
Type
WASH
Details
washed with 4×50 mL of hot water
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to ~50 mL
CUSTOM
Type
CUSTOM
Details
A viscous liquid with black solid resulted
FILTRATION
Type
FILTRATION
Details
This was filtered through celite, which
WASH
Type
WASH
Details
was washed with 3×20 mL of water
ADDITION
Type
ADDITION
Details
150 mL of ice cold 2N hydrochloric acid was added
FILTRATION
Type
FILTRATION
Details
The resulting voluminous white precipitate was filtered
CUSTOM
Type
CUSTOM
Details
the solid was dried in vacuo

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
BrC1=C(C(=O)O)C=CN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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